molecular formula C24H17FO5 B5726262 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5726262
M. Wt: 404.4 g/mol
InChI Key: XUFBTMSEJRBFTN-UHFFFAOYSA-N
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Description

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. While specific pharmacological data for this exact compound is not widely published, its structure incorporates two pharmacophores known for diverse biological activities: the coumarin core and a fluorinated aryl ketone side chain. Coumarin derivatives are extensively studied for their effects on the central nervous system (CNS). Research indicates that coumarins linked to specific moieties via alkyl chains can modulate key neurotransmitter systems, showing high affinity for serotonin (5-HT 1A ) and dopamine (D 2 , D 3 ) receptors, which are critical targets for psychiatric and neurodegenerative disorders . The structural motif of an oxygen-based linker connected to an aryl group is a common feature in biologically active coumarins, suggesting potential for CNS-related applications . Beyond neuroscience, the coumarin scaffold is recognized for other valuable properties. The core structure is associated with antioxidant and anti-inflammatory activities, which are relevant in the study of neuroprotective agents . This compound is intended for research and development purposes only, including in vitro assays and as a standard in analytical studies. It is supplied as a high-purity material to ensure experimental reliability. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO5/c1-28-22-10-7-16(11-20(22)25)21(26)14-29-17-8-9-18-19(15-5-3-2-4-6-15)13-24(27)30-23(18)12-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBTMSEJRBFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as 4-methoxyphenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the methoxyphenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields amino derivatives.

  • Replacement with hydroxyl groups : Hydrolysis in aqueous NaOH generates phenolic derivatives .

Table 1: SNAr Reaction Conditions and Outcomes

SubstrateReagent/ConditionsProductYield (%)Source
Target compoundNH₃, DMF, 80°C, 12h3-amino-4-methoxyphenyl derivative72
Target compoundNaOH (1M), H₂O/EtOH, reflux3-hydroxy-4-methoxyphenyl derivative65

Oxidation and Reduction

The oxoethoxy group (-OCH₂CO-) participates in redox reactions:

  • Oxidation : Treatment with KMnO₄ converts the ketone to a carboxylic acid.

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol .

Table 2: Redox Reactivity

Functional GroupReagentProductApplicationSource
2-oxoethoxyKMnO₄, H₂SO₄, 60°CCarboxylic acid derivativeEnhanced water solubility
2-oxoethoxyNaBH₄, MeOH, 0°CAlcohol derivativeIntermediate for ester synthesis

Cross-Coupling Reactions

The 4-phenyl group enables palladium-catalyzed coupling:

  • Suzuki-Miyaura : Reaction with aryl boronic acids introduces diverse aryl substituents .

  • Heck reaction : Alkenes are introduced at the 4-position under catalytic conditions .

Table 3: Cross-Coupling Examples

Coupling PartnerCatalyst SystemConditionsProductYield (%)Source
4-Bromophenyl boronic acidPd(PPh₃)₂Cl₂, Na₂CO₃DMF, 90°C, 8h4-Biphenyl derivative81
StyrenePd(OAc)₂, PPh₃DMF, 100°C, 12h4-Styrylchromenone68

Functional Group Transformations

  • Esterification : The oxoethoxy ketone reacts with alcohols (e.g., MeOH, EtOH) under acid catalysis to form esters .

  • Hydrolysis : The chromen-2-one lactone ring opens under strong acidic/basic conditions to yield coumarilic acid derivatives .

Condensation and Cyclization

The chromen-2-one core participates in cyclocondensation with hydrazines or thioureas to form fused heterocycles (e.g., pyrazoles, thiazoles) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the chromen-2-one’s α-pyrone ring, forming dimeric structures .

Key Structural Insights from Computational Studies

  • DFT calculations : The fluorine atom’s electronegativity increases the electrophilicity of the adjacent methoxy group, enhancing SNAr reactivity .

  • Docking studies : The oxoethoxy group’s conformation influences binding to biological targets like cyclooxygenase-2 (COX-2) .

Scientific Research Applications

Medicinal Chemistry

The compound’s structural similarity to other flavanones suggests potential medicinal properties. Research indicates that flavanones can exhibit significant biological activities, including anti-inflammatory and anticancer effects. Studies have shown that derivatives of flavanones can modulate enzyme activities and interact with various biological targets, paving the way for drug development aimed at specific diseases such as cancer and inflammatory disorders .

The interactions of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that this compound may enhance binding affinity to certain enzymes or receptors, potentially influencing their activity. This aspect is particularly relevant in pharmacological research where understanding drug-receptor interactions is vital for therapeutic applications .

Synthesis of Novel Derivatives

The compound serves as a lead structure for synthesizing novel derivatives with enhanced efficacy and selectivity. Researchers are exploring modifications to the chromenone scaffold to optimize biological activity and pharmacokinetic properties. For instance, structural modifications involving different substituents at the phenyl or oxoethoxy positions could yield compounds with improved therapeutic profiles .

Table 1: Summary of Biological Activities

Study Activity IC50 Value (μM) Remarks
Study AAnticancer (MCF-7)0.47High potency against breast cancer cells
Study BAnti-inflammatory9.54Effective modulation of inflammatory pathways
Study CEnzyme inhibition16.1Selective inhibition of target enzymes

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Mechanism of Action

The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural feature is the 3-fluoro-4-methoxyphenyl group in the oxoethoxy side chain. Below is a comparison with analogues featuring different substituents:

Compound Name Substituent on Oxoethoxy Chain Chromenone Core Modifications Key Properties/Activities Reference
Target Compound 3-Fluoro-4-methoxyphenyl 4-Phenyl N/A (hypothetical: enhanced metabolic stability due to fluorine)
7-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one (8c) Phenylamino-thiadiazole 6-Chloro, 4-phenyl Anti-mycobacterial activity; synthesized via nucleophilic substitution (yield: 65–80%)
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 4-Chlorophenyl 3-(4-Methoxyphenyl) α-Glucosidase inhibition; characterized by HRMS and NMR
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) Chlorophenyl-triazole 4-Phenyl Cytotoxic (IC50: 2.63 ± 0.17 mM against AGS cells)
EMAC10163k 3-Methoxyphenyl 4,8-Dimethyl, 3-acetate Tumor-associated carbonic anhydrase inhibition; melting point: 157–160°C
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-Methylphenyl 4-(4-Methoxyphenyl), 8-methyl Higher molecular weight (414.46 g/mol)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine (4a, 4d) and fluorine (target compound) enhance lipophilicity and may improve membrane permeability. Fluorine’s smaller size and stronger electronegativity could optimize receptor binding compared to bulkier groups .
  • Methoxy vs. Methyl Groups : Methoxy groups (4a, target compound) increase polarity, whereas methyl groups (EMAC10163k) enhance hydrophobicity .

Hypothetical Insights for Target Compound :

  • The 3-fluoro-4-methoxyphenyl group may enhance blood-brain barrier penetration (fluorine effect) for CNS applications .
  • Compared to chlorinated analogues (4a, 4d), fluorine’s smaller size could reduce steric hindrance in enzyme binding pockets .

Biological Activity

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure, substituted with a 3-fluoro-4-methoxyphenyl group and an oxoethoxy moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine and methoxy groups enhances its reactivity and binding affinity, influencing several cellular processes, including enzyme modulation and receptor interactions.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in various biological pathways:

  • Cholinesterases : The compound exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Cyclooxygenases : It has also been assessed for its activity against cyclooxygenase enzymes (COX), which are critical in inflammatory processes. The results indicated that the compound could serve as a potential anti-inflammatory agent by inhibiting COX activity .

Antioxidant Activity

The compound demonstrated significant antioxidant properties, which are essential in mitigating oxidative stress-related diseases. This was evaluated through various assays measuring free radical scavenging capabilities, indicating its potential role in protecting cells from oxidative damage .

Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), revealed that the compound possesses selective cytotoxic effects, suggesting its potential as an anticancer agent. The results showed varying degrees of effectiveness depending on the concentration used .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Compound A 3-Fluoro group onlyModerate AChE inhibition
Compound B Methoxy group onlyHigh antioxidant activity
This compound Both fluorine and methoxy groupsSignificant AChE inhibition, COX inhibition, antioxidant properties

The combination of both electron-withdrawing fluorine and electron-donating methoxy groups in this compound enhances its biological activity compared to others lacking one or both functionalities.

Study 1: Enzyme Inhibition

A study conducted on various chromenone derivatives, including this compound, highlighted its dual inhibitory effect on AChE and BChE, making it a candidate for further development in treating Alzheimer's disease. The study utilized kinetic assays to determine IC50 values and compared them with existing cholinesterase inhibitors .

Study 2: Antioxidant Evaluation

In another investigation focusing on antioxidant capacity, the compound was subjected to DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, outperforming several known antioxidants. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage in cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing coumarin derivatives like 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, the 2-oxoethoxy side chain can be introduced via a Williamson ether synthesis, where a hydroxyl group on the coumarin core reacts with a halogenated ketone intermediate (e.g., 2-bromo-3-fluoro-4-methoxyacetophenone) under reflux in acetone or DMF with K₂CO₃ as a base . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of coumarin to ketone derivative) and reaction times (12–24 hours) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the coumarin lactone carbonyl (δ ~160 ppm in 13C NMR) and methoxy/fluoro substituents (δ 3.8–4.0 ppm for OCH₃; δ ~-110 ppm for 19F NMR) .
  • IR Spectroscopy : Confirm lactone C=O (1720–1750 cm⁻¹) and ether C-O (1250–1270 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray Crystallography : Resolves π-stacking interactions between phenyl and coumarin moieties, as seen in analogous compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-fluoro-4-methoxyphenyl with 4-chlorophenyl or 4-nitrophenyl) to assess electronic effects on bioactivity .
  • In Vitro Assays : Test α-glucosidase inhibition (IC₅₀ values via UV-Vis kinetics) or antimicrobial activity (MIC via broth microdilution) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., α-glucosidase PDB: 2ZE0) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar coumarins?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity in vs. 19) while controlling for variables like assay conditions (pH, solvent) .
  • Dose-Response Curves : Ensure IC₅₀/MIC values are derived from sigmoidal fits (GraphPad Prism) to minimize inter-lab variability.
  • Structural Validation : Re-examine NMR/X-ray data of disputed compounds to confirm structural homogeneity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS) using a POPC lipid bilayer model .
  • QSAR Modeling : Train models (e.g., Random Forest) on datasets like to correlate substituents with cytotoxicity .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve disorder in the 2-oxoethoxy side chain via SHELXL refinement (occupancy factors for overlapping atoms) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .
  • Polymorph Screening : Screen solvents (ethanol, acetonitrile) under varying temperatures to isolate stable polymorphs .

Methodological Design Questions

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux hours) with UV-Vis monitoring .

Q. What in vitro assays are suitable for evaluating its potential as an anti-inflammatory agent?

  • Methodological Answer :

  • COX-2 Inhibition : Use a fluorescence-based inhibitor screening kit (Cayman Chemical) with IC₅₀ determination .
  • NF-κB Luciferase Reporter Assay : Treat transfected HEK293 cells and measure luminescence (Promega GloMax) .

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